2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol
Description
Background and Significance of Organosilane Compounds
Organosilane compounds represent a critical class of hybrid molecules that bridge organic and inorganic chemistry. Characterized by silicon-carbon (Si–C) bonds, these compounds exhibit unique physicochemical properties, including thermal stability, hydrolytic reactivity, and the ability to form covalent bonds with both organic polymers and inorganic substrates. Their dual reactivity arises from alkoxy groups (-OR) attached to silicon, which hydrolyze to form silanol (-SiOH) intermediates, and organofunctional groups that interface with organic matrices.
The industrial significance of organosilanes is underscored by their role as coupling agents in composites, adhesives, and coatings. For example, methacryloxy- and vinyl-functional silanes enhance interfacial adhesion in fiberglass-reinforced plastics and dental composites. The sol-gel polycondensation of alkoxysilanes further enables the synthesis of mesoporous silica nanoparticles for catalysis and drug delivery. Environmental regulations favoring low-VOC materials have also driven innovations in silane-based surface treatments as alternatives to chromium-based corrosion inhibitors.
Chemical Identity and Nomenclature of 2-{Methyl[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol
The compound 2-{methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol is a multifunctional organosilane with the systematic IUPAC name 2-[methyl(3-trimethoxysilylpropyl)amino]ethanol . Its molecular formula is C₉H₂₃NO₄Si , corresponding to a molecular weight of 237.37 g/mol . Key structural features include:
- A trimethoxysilyl group (-Si(OCH₃)₃) that hydrolyzes to form silanol bridges with inorganic surfaces.
- A methylaminoethyl moiety (-N(CH₃)CH₂CH₂OH) capable of hydrogen bonding and coordinating with organic matrices.
Alternative designations include N-(Hydroxyethyl)-N-Methylaminopropyltrimethoxysilane and the CAS registry number 330457-46-0 . The compound’s bifunctional nature enables it to act as a crosslinker in silicone-modified polymers and a surface modifier for metals and oxides.
Historical Development in Silane Chemistry
The foundations of organosilicon chemistry were laid in 1863 by Friedel and Crafts, who synthesized tetraethylsilane (Si(C₂H₅)₄) via the reaction of silicon tetrachloride with diethylzinc. Frederick Stanley Kipping’s pioneering work in the early 20th century established the Grignard reaction as a general method for preparing organosilanes, culminating in the serendipitous discovery of silicone polymers.
A pivotal advancement came in 1941 with Eugene Rochow and Richard Müller’s development of the direct process , which enabled the industrial-scale production of methylchlorosilanes from silicon and methyl chloride. This innovation catalyzed the commercialization of silicones and functional silanes. By the 1960s, amino-functional silanes like 2-{methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol emerged as key adhesion promoters in coatings and elastomers, leveraging their ability to form stable interfacial bonds.
Modern applications build on these historical breakthroughs, with advanced characterization techniques like XPS and AFM elucidating the molecular mechanisms of silane-substrate interactions. The compound’s synthesis typically involves the hydrosilylation of allyl alcohol derivatives or the condensation of aminopropyltrimethoxysilane with ethylene oxide, reflecting decades of methodological refinement.
Properties
IUPAC Name |
2-[methyl(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCHTLIIWRLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626061 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330457-46-0 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Organosilanes can react with water to form silanols, which can then condense to form siloxane bonds. This reaction can be used to attach organic functional groups to inorganic substrates, such as glass or metal surfaces . This could potentially be a mode of action for this compound, depending on its specific use.
As for the pharmacokinetics and environmental factors, these would depend on the specific conditions under which the compound is used. Organosilanes are generally stable under normal conditions, but they can hydrolyze in the presence of water
Biological Activity
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, also known by its chemical formula CHNOSi, is a silane-based compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and materials science.
Chemical Structure and Properties
The compound features a trimethoxysilyl group, which enhances its reactivity and ability to bond with various substrates. The presence of the amino group contributes to its biological interactions, making it a candidate for various applications.
- Cytotoxicity : Studies have shown that 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis through the activation of caspases, leading to programmed cell death.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which leads to cell lysis.
- Immunomodulatory Effects : Research indicates that this compound can modulate immune responses. It enhances the proliferation of T-cells and increases the production of cytokines, suggesting potential applications in immunotherapy.
Study 1: Cytotoxicity in Cancer Cells
A study investigated the effects of 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacteria, indicating strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Safety and Toxicity
Toxicological assessments reveal that 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol has a favorable safety profile at low concentrations. In vivo studies on rodents showed no significant adverse effects at doses up to 200 mg/kg/day.
Applications
- Pharmaceuticals : Due to its cytotoxic and immunomodulatory properties, this compound is being explored as a potential therapeutic agent in cancer treatment.
- Materials Science : Its ability to bond with silicate surfaces makes it valuable in the development of advanced coatings and sealants.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₂₃NO₄Si
- Molecular Weight : 237.37 g/mol
- CAS Number : 330457-46-0
- Functional Groups : Contains an amino group and a trimethoxysilyl group, which facilitate bonding with various surfaces.
Surface Modification
APTES is widely used for modifying surfaces to enhance adhesion properties. The trimethoxysilyl group can react with metal oxides to form siloxane bonds, while the amine group allows for further functionalization.
- Self-Assembled Monolayers (SAMs) : APTES can be used to create SAMs on silica and other substrates, which are essential in biosensing applications and nanofabrication processes.
Coupling Agent
Due to its bifunctional nature, APTES serves as an effective coupling agent between organic and inorganic materials. This property is particularly beneficial in:
- Composite Materials : Enhancing mechanical strength and thermal stability.
- Nanocomposites : Improving dispersion of nanoparticles in polymer matrices.
Biomedical Applications
The amino group in APTES allows for the attachment of biomolecules, making it useful in various biomedical applications such as:
- Drug Delivery Systems : Functionalizing nanoparticles for targeted drug delivery.
- Tissue Engineering : Modifying scaffolds to promote cell adhesion and growth.
Sensors and Biosensors
APTES has been employed in the development of sensors due to its ability to enhance the sensitivity and selectivity of detection methods:
- Electrochemical Sensors : Used to modify electrodes for improved performance in detecting biomolecules.
- Optical Sensors : Functionalizing surfaces to increase binding sites for analytes.
Case Study 1: Surface Functionalization for Biosensors
A study demonstrated the use of APTES in creating a biosensor for glucose detection. The sensor's surface was modified with APTES to enhance the immobilization of glucose oxidase, resulting in a significant increase in sensitivity compared to unmodified sensors.
Case Study 2: Nanocomposite Materials
Research involving APTES as a coupling agent in polymer nanocomposites showed improved mechanical properties and thermal stability. The incorporation of APTES-treated silica nanoparticles into a polymer matrix resulted in enhanced tensile strength and elongation at break.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surface Modification | Self-Assembled Monolayers | Improved adhesion and functionalization |
| Composite Materials | Nanocomposites | Enhanced mechanical strength |
| Biomedical Applications | Drug Delivery Systems | Targeted delivery and increased efficacy |
| Sensors | Electrochemical Sensors | Increased sensitivity |
Preparation Methods
Nucleophilic Substitution Approach
This method involves reacting methylaminoethanol with 3-chloropropyltrimethoxysilane under controlled conditions.
Reaction conditions: The reaction is typically carried out in an inert atmosphere to prevent premature hydrolysis of the silane groups. Temperature ranges from ambient to 60–80°C to facilitate substitution without degrading the trimethoxysilyl moiety.
Mechanism: The nucleophilic nitrogen of methylaminoethanol attacks the electrophilic carbon attached to the chlorine in 3-chloropropyltrimethoxysilane, displacing the chloride ion and forming the desired product.
Catalysts: Mild bases such as triethylamine may be used to scavenge the released HCl and drive the reaction forward.
Solvent: Polar aprotic solvents like acetonitrile are preferred to dissolve both reactants and stabilize intermediates.
Purification: The crude product is purified by vacuum distillation or column chromatography to isolate pure 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol.
Reductive Amination and Hydrosilylation Routes
While less common, some patents and literature suggest alternative synthesis via reductive amination of aldehyde precursors or hydrosilylation of allylamines with trimethoxysilane derivatives, followed by further functional group transformations to yield the target compound.
Research Findings and Data Analysis
Reaction Yields and Purity
Typical yields for nucleophilic substitution reactions range from 70% to 90%, depending on reaction time, temperature, and purity of starting materials.
Impurities mainly include unreacted amines, haloalkylsilane, and hydrolysis by-products, which are removed by distillation or solvent extraction.
Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Catalysts/Bases | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Methylaminoethanol + 3-chloropropyltrimethoxysilane | 60–80°C, inert atmosphere | Triethylamine (base) | 75–90 | Most common, requires anhydrous conditions |
| Reductive Amination + Hydrosilylation | Allylamine derivatives + trimethoxysilane | Elevated temperature, catalysts | Transition metal catalysts | 60–80 | Less common, multi-step, more complex |
Q & A
Q. What are the optimal synthetic routes for 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, and how can reaction conditions be controlled to maximize yield?
The synthesis of amino alcohols like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 3-(trimethoxysilyl)propylamine derivatives with epoxides or halohydrins under controlled pH (7–9) and temperature (40–60°C) can yield the target molecule. Solvents such as ethanol or dichloromethane are preferred due to their polarity and compatibility with silane groups . Critical parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance reaction rates.
- Moisture control : Trimethoxysilyl groups are hydrolytically sensitive; inert atmospheres (N₂/Ar) are recommended .
- Purification : Column chromatography or distillation is essential to remove unreacted amines and silane byproducts .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methylamino, trimethoxysilyl, and ethan-1-ol groups. Chemical shifts for Si-OCH₃ appear at ~3.5 ppm in ¹H NMR .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1100 cm⁻¹ (Si-O-C) and ~3400 cm⁻¹ (-OH) validate functional groups .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to detect volatile impurities (e.g., residual solvents or hydrolyzed siloxanes) with detection limits <0.1% .
Q. How does the compound’s stability vary under aqueous vs. non-aqueous conditions?
The trimethoxysilyl group undergoes hydrolysis in aqueous environments, forming silanols (Si-OH), which can condense into siloxane networks. Stability studies show:
- Aqueous media : Hydrolysis begins within hours at neutral pH, accelerating under acidic/basic conditions. Storage in anhydrous solvents (e.g., toluene) is advised .
- Non-aqueous media : Stable for months when stored at 4°C in sealed containers with molecular sieves .
Advanced Research Questions
Q. What strategies mitigate interfacial incompatibility when incorporating this compound into hybrid organic-inorganic materials?
The compound’s dual functionality (silane + amino alcohol) enables covalent bonding to inorganic substrates (e.g., SiO₂) while retaining organic reactivity. Key approaches include:
- Surface pretreatment : Plasma cleaning or piranha etching enhances substrate adhesion .
- Gradient layering : Sequential deposition of silane and polymer layers minimizes phase separation. For example, in self-assembled monolayers (SAMs), underlayers like N-[3-(trimethoxysilyl)propyl]ethylenediamine improve interfacial cohesion .
- In situ polymerization : Copolymerizing with acrylates or methacrylates enhances mechanical stability .
Q. How does the compound’s amine group influence its reactivity in catalytic or biological systems?
The methylamino group acts as a weak base (pKa ~9–10), enabling:
- Catalysis : Participation in acid-base reactions, such as CO₂ capture via carbamate formation, analogous to ionic liquids like TESAC or TMSAC .
- Bioconjugation : Reacts with electrophilic groups (e.g., carbonyls in proteins) for drug-delivery carrier design. However, steric hindrance from the trimethoxysilyl group may reduce binding efficiency compared to simpler amines .
Q. What computational modeling approaches predict the compound’s behavior in complex matrices?
- Density Functional Theory (DFT) : Models hydrolysis kinetics of the trimethoxysilyl group and interaction energies with metal oxides .
- Molecular Dynamics (MD) : Simulates self-assembly on silica surfaces, predicting monolayer density and orientation .
- QSAR Models : Correlate structural features (e.g., amino group position) with bioactivity in drug-discovery pipelines .
Q. Are there contradictions in reported data on the compound’s toxicity, and how can they be resolved?
Current safety data sheets (SDS) classify it as non-hazardous, but conflicting studies note mild cytotoxicity in mammalian cell lines (IC₅₀ ~50 µM). Resolution strategies include:
- Standardized assays : Use OECD guidelines (e.g., MTT assay) with controlled hydrolysis conditions .
- Metabolite analysis : Identify toxic byproducts like methylamine or siloxanes via LC-MS .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | ↑ 20–30% |
| pH | 7.5–8.5 | Prevents hydrolysis |
| Solvent | Anhydrous ethanol | Maximizes solubility |
Q. Table 2. Stability in Common Solvents
| Solvent | Degradation Rate (25°C) |
|---|---|
| Toluene | <1% per month |
| Water (pH 7) | 15% per day |
| Dichloromethane | 5% per month |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
